molecular formula C11H15F2N3 B1476639 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2090611-78-0

6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine

Cat. No.: B1476639
CAS No.: 2090611-78-0
M. Wt: 227.25 g/mol
InChI Key: FHSKQWLULXPPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H15F2N3 and its molecular weight is 227.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Science and PFAS Removal

Amine-functionalized sorbents, which may include compounds structurally similar to 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine, have been explored for their potential in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. These substances are persistent environmental pollutants, and amine-containing sorbents offer alternative solutions for PFAS control in municipal water and wastewater treatments. The effectiveness of these sorbents in PFAS removal relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology, highlighting the importance of the structural design of amine-functionalized compounds in environmental applications (Ateia et al., 2019).

Organic Synthesis and Catalyst Development

The structural motif of piperidine, which is part of the compound of interest, plays a crucial role in organic synthesis, particularly in C-N bond forming cross-coupling reactions. Recent developments have focused on recyclable copper catalyst systems for these reactions, employing aromatic, heterocyclic, and aliphatic amines as coupling partners. These studies underscore the utility of piperidine derivatives in facilitating efficient and environmentally friendly synthetic pathways, offering significant potential for commercial exploitation in organic chemistry (Kantam et al., 2013).

Therapeutic Applications

Piperazine derivatives, a class to which the compound is closely related, have been widely investigated for their therapeutic potential. These compounds are integral to a variety of drugs targeting central nervous system (CNS) disorders, showcasing antipsychotic, antihistamine, antianginal, antidepressant, and anticancer activities, among others. The flexibility of the piperazine scaffold allows for the rational design of molecules with diverse pharmacological profiles, highlighting the critical role of such structures in drug discovery and development (Rathi et al., 2016).

Properties

IUPAC Name

6-[3-(difluoromethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N3/c12-11(13)8-2-1-5-16(7-8)10-4-3-9(14)6-15-10/h3-4,6,8,11H,1-2,5,7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSKQWLULXPPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.